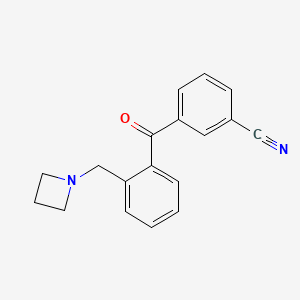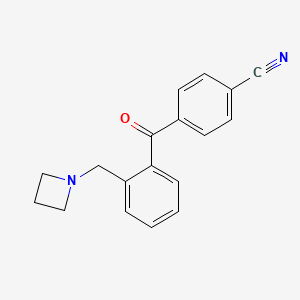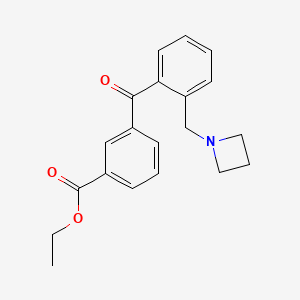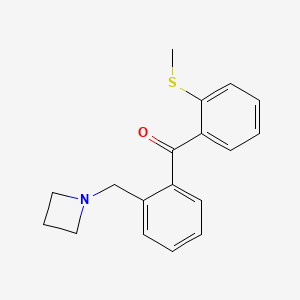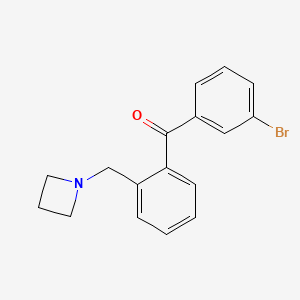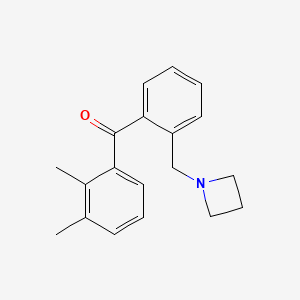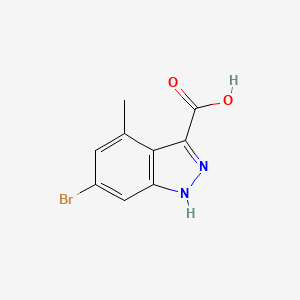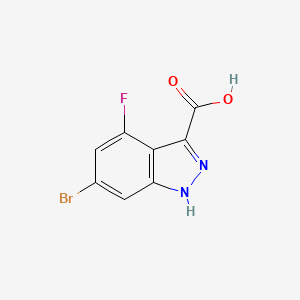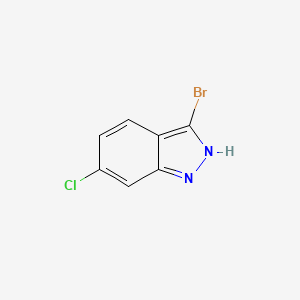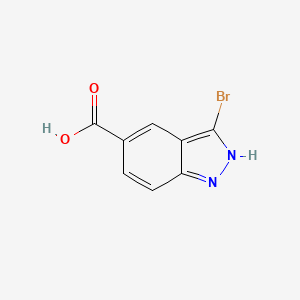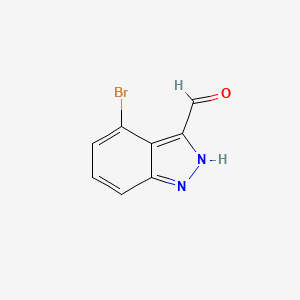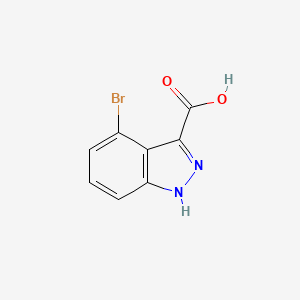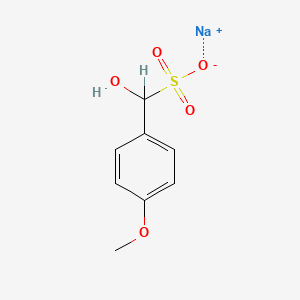
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt is a chemical compound with the molecular formula C8H9NaO6S. It is known for its applications in organic synthesis and industrial processes. This compound is often used as a reagent in various chemical reactions due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt typically involves the sulfonation of benzenemethanol followed by the introduction of a methoxy group. The process can be summarized as follows:
Sulfonation: Benzenemethanol is treated with sulfuric acid to introduce the sulfonic acid group.
Methoxylation: The intermediate product is then reacted with methanol in the presence of a catalyst to introduce the methoxy group.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, particularly the sulfonation and methoxylation processes. The use of high-purity reagents and controlled reaction environments is crucial to achieving the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acid derivatives, while reduction can produce sulfonates.
Applications De Recherche Scientifique
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and amidation reactions.
Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.
Industry: The compound is used in the production of detergents, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonic acid group can participate in various reactions, while the methoxy group can influence the compound’s reactivity and solubility. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Lacks the methoxy and hydroxy groups, making it less versatile in certain reactions.
Toluene-4-sulfonic acid: Similar structure but without the hydroxy group, affecting its reactivity.
Methanesulfonic acid: A simpler structure with different reactivity and applications.
Uniqueness
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt is unique due to the presence of both methoxy and hydroxy groups, which enhance its reactivity and solubility. This makes it particularly useful in a wide range of chemical and industrial applications.
Propriétés
Numéro CAS |
33402-67-4 |
|---|---|
Formule moléculaire |
C8H10NaO5S |
Poids moléculaire |
241.22 g/mol |
Nom IUPAC |
sodium;hydroxy-(4-methoxyphenyl)methanesulfonate |
InChI |
InChI=1S/C8H10O5S.Na/c1-13-7-4-2-6(3-5-7)8(9)14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12); |
Clé InChI |
GAUQUFRJHWHLLP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
COC1=CC=C(C=C1)C(O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
33402-67-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


